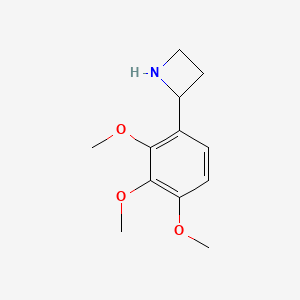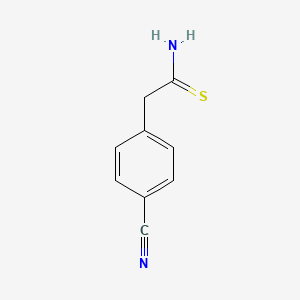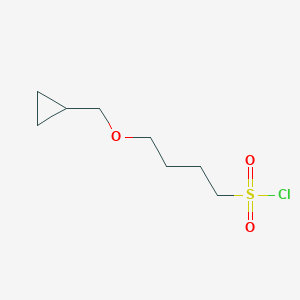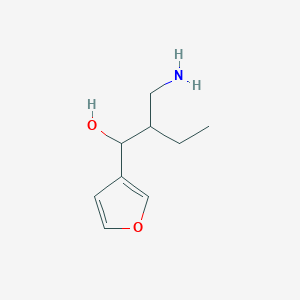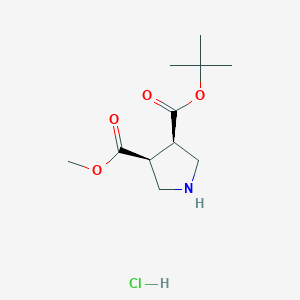
rac-3-tert-butyl4-methyl(3R,4S)-pyrrolidine-3,4-dicarboxylatehydrochloride,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis: is a chemical compound with a molecular weight of 265.7 g/mol . This compound is known for its unique structure and properties, making it valuable for advanced research and various applications .
Métodos De Preparación
The preparation of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis involves several synthetic routes and reaction conditions. The synthesis typically includes the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of tert-butyl and methyl groups: These groups are introduced through alkylation reactions using suitable reagents.
Formation of dicarboxylate groups:
Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form through reaction with hydrochloric acid.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis can be compared with other similar compounds, such as:
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate: This compound lacks the hydrochloride salt form.
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate, trans: This compound has a different stereochemistry.
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate, cis: This compound may have different substituents or functional groups.
The uniqueness of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis lies in its specific structure and properties, which make it valuable for various applications.
Propiedades
Fórmula molecular |
C11H20ClNO4 |
|---|---|
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
3-O-tert-butyl 4-O-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO4.ClH/c1-11(2,3)16-10(14)8-6-12-5-7(8)9(13)15-4;/h7-8,12H,5-6H2,1-4H3;1H/t7-,8+;/m1./s1 |
Clave InChI |
WYJKCCURNBFTFX-WLYNEOFISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1CNC[C@H]1C(=O)OC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)C1CNCC1C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13523774.png)

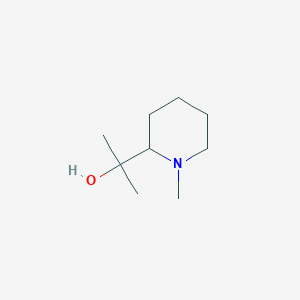
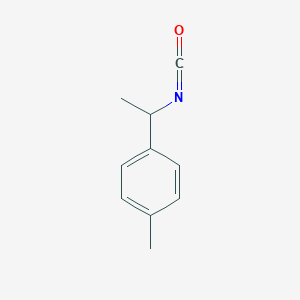

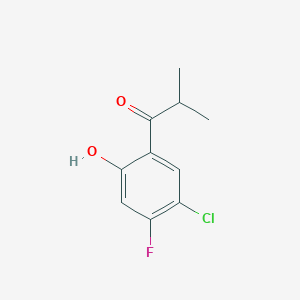

![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
